molecular formula C13H11N3O2 B2928930 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255784-01-0

2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2928930
CAS No.: 1255784-01-0
M. Wt: 241.25
InChI Key: COZDHYQLQJCNFU-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a fused pyrazole-pyrazine core substituted with a 2-methoxyphenyl group at the 2-position. Its structure combines aromatic and partially saturated rings, enabling diverse biological interactions. The methoxy group enhances solubility and modulates electronic properties, making it a promising scaffold for medicinal chemistry . This compound is synthesized via a one-pot, three-step protocol involving amide formation, pyrazine ring closure, and dehydration, yielding intermediates like 7-methoxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one .

Properties

IUPAC Name

2-(2-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-12-5-3-2-4-9(12)10-8-11-13(17)14-6-7-16(11)15-10/h2-8H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZDHYQLQJCNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with a suitable diketone or aldehyde, followed by cyclization to form the pyrazolopyrazine core. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound 2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, a pyrazolopyrazine derivative, has applications in chemistry, biology, medicine, and industry. Its potential lies in its unique structure, featuring a methoxyphenyl and a methylbenzyl group attached to a pyrazolopyrazine core.

Scientific Research Applications

  • Chemistry It serves as a building block in synthesizing complex organic molecules.
  • Biology It is investigated for potential biological activities, including antimicrobial, antifungal, and anticancer properties.
  • Medicine It is explored for potential therapeutic effects and as a lead compound in drug discovery. Pyrazolo[1,5-a]pyrimidine derivatives, which share a similar core structure, have demonstrated potential as antitumor agents .
  • Industry It is utilized in developing new materials and as a catalyst in various chemical reactions.

2-(2-Methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to the pyrazolo[1,5-a]pyrazine family, which has gained attention for its various biological activities. Research indicates its potential as an anticancer agent and its antimicrobial properties.

Related Compounds

Structural analogs include:

  • 2-(2-methoxyphenyl)-5-(3-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one A similar structure but with a different substitution pattern on the aromatic ring.
  • 2-(2-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one A similar structure but with a different position of the methyl group on the benzyl ring.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy) improve solubility but may reduce binding affinity compared to electron-withdrawing groups (e.g., Cl) .
  • Organometallic substituents (e.g., ferrocenyl) introduce redox-active properties, enabling unique mechanisms like reactive oxygen species (ROS) generation .

Key Observations :

  • Microwave methods reduce reaction times from hours to minutes while improving yields by ~20% .
  • The one-pot protocol is preferred for large-scale synthesis due to operational simplicity .

Key Observations :

  • The 4-chlorophenyl analog exhibits the highest potency (IC₅₀ = 5.2 μM), attributed to enhanced hydrophobic interactions with cellular targets .
  • The methoxy-substituted compound shows moderate activity, likely due to reduced electrophilicity .

Structure-Activity Relationships (SAR)

  • Pyrazole Substitution : Bulky groups (e.g., benzyl) at the 5-position improve potency by enhancing target binding .
  • Aromatic Ring Electronics : Electron-withdrawing groups (Cl, CF₃) increase cytotoxicity compared to electron-donating groups (OCH₃, OC₂H₅) .
  • Ring Saturation : Dihydro derivatives (e.g., 6,7-dihydro) exhibit improved metabolic stability over fully aromatic analogs .

Pharmacokinetic and Prodrug Potential

  • The dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core acts as a prodrug for β-amidomethyl vinyl sulfones, which covalently inhibit cysteine proteases. However, equilibrium with the active form is slow, limiting efficacy .
  • Methoxy-substituted derivatives show higher solubility (logP = 3.2) compared to chlorinated analogs (logP = 4.1), favoring oral bioavailability .

Biological Activity

2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. Structurally, it features a pyrazinone core with a methoxyphenyl substituent, which contributes to its pharmacological properties. This article delves into the compound's biological activity, including its mechanisms, therapeutic applications, and comparative analysis with related compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory : The compound has demonstrated significant anti-inflammatory effects in various models, potentially through COX inhibition and modulation of pro-inflammatory cytokines .
  • Antimicrobial : Studies have reported antimicrobial properties against a range of bacterial strains, including E. coli and Staphylococcus aureus. The presence of the methoxy group is believed to enhance its efficacy against these pathogens .
  • Anticancer : Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast cancer cell lines (e.g., MCF7). The compound exhibited cytotoxicity with IC50 values indicating effective growth inhibition .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-oneStructureAnti-inflammatory10.5
3-(Methoxyphenyl)pyrazolo[1,5-a]pyrimidineStructureAntimicrobial8.0
1-Acetyl-3-(methoxyphenyl)-4-pyrazoleStructureAnticancer15.0

The data indicates that while other compounds exhibit similar activities, the unique methoxyphenyl substitution in this compound may enhance its overall efficacy.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study 1 : In a study evaluating anti-inflammatory agents, this compound was found to significantly reduce edema in animal models when administered at doses of 10 mg/kg. Histological analysis revealed decreased leukocyte infiltration and reduced expression of inflammatory markers compared to control groups .
  • Case Study 2 : A preliminary screening for anticancer activity showed that the compound inhibited cell proliferation in MCF7 cells with an IC50 value of approximately 12 µM. Further mechanistic studies indicated that the compound induced apoptosis through caspase activation pathways .

Q & A

Q. What are the primary synthetic routes for 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives?

The compound is typically synthesized via microwave-assisted cyclization or conventional reflux methods. For example:

  • Microwave-assisted synthesis : Ethyl 3-aryl-1-(2-oxoethyl)-1H-pyrazole-5-carboxylate derivatives react with amines under microwave irradiation (60°C, 5–10 min), yielding pyrazolo[1,5-a]pyrazin-4(5H)-ones with reduced reaction time and improved purity .
  • Conventional synthesis : Bromoethyl intermediates are refluxed with aryl amines in acetonitrile for 3–6 hours, followed by column chromatography (e.g., ethyl acetate eluent) for purification .

Q. How is the structural conformation of this compound characterized?

X-ray crystallography reveals key structural features:

  • The pyrazolo[1,5-a]pyrazin-4(5H)-one core adopts a screw-boat conformation in the six-membered ring, with deviations of 0.214–0.681 Å from planarity .
  • Substituents like the 2-methoxyphenyl group form dihedral angles of 16.05°–84.84° with the heterocyclic core, influencing molecular packing via C–H⋯O and C–H⋯π interactions .

Q. What in vitro models are used to assess its antiproliferative activity?

Common models include:

  • A549 and H322 lung adenocarcinoma cells : IC₅₀ values range from 5–50 μM, measured via MTT assays .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays confirm programmed cell death .

Advanced Research Questions

Q. How do structural modifications at positions 2, 3, and 7 affect biological activity?

  • Position 2 : Methoxy or halogen substituents enhance solubility and target affinity. For example, 2-(4-chlorophenyl) derivatives show improved IC₅₀ (5.2 μM) in A549 cells compared to unsubstituted analogs (IC₅₀ > 50 μM) .
  • Position 7 : Hydrazone or methyl groups modulate autophagy vs. apoptosis. 7-((2-Phenylhydrazono)methyl) derivatives induce autophagy (LC3-II upregulation), while 7-methyl analogs favor apoptosis .

Q. What experimental strategies resolve contradictions between apoptosis and autophagy data?

  • Time-course assays : Early-stage apoptosis (caspase-3 activation at 12–24 h) precedes late-stage autophagy (LC3-II accumulation at 48 h) in A549 cells .
  • Inhibitor studies : Co-treatment with autophagy inhibitors (e.g., chloroquine) or apoptosis blockers (e.g., Z-VAD-FMK) clarifies dominant pathways .

Q. How do pharmacokinetic limitations impact in vivo translation?

  • Solubility challenges : The compound’s logP > 3 limits aqueous solubility, requiring formulation with PEG-400 or cyclodextrins for murine xenograft studies .
  • Metabolic stability : Incubation with liver microsomes reveals rapid CYP450-mediated oxidation (t₁/₂ < 30 min), prompting prodrug design (e.g., β-amidomethyl vinyl sulfone derivatives) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : The compound binds to integrin β4 (PDB: 4WKQ) with a docking score of −9.2 kcal/mol, aligning with experimental ROS elevation in A549 cells .
  • QSAR models : Hammett constants (σ) for substituents correlate with IC₅₀ (R² = 0.87), guiding rational design .

Methodological Recommendations

  • Apoptosis vs. autophagy : Use dual staining (Annexin V/LC3-II) and Western blotting (cleaved PARP, p62) to distinguish pathways .
  • Crystallography : Optimize crystal growth via slow evaporation in ethyl acetate (293 K) for high-resolution structural data .
  • SAR optimization : Prioritize electron-withdrawing groups (e.g., Cl, CF₃) at position 2 for enhanced potency .

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